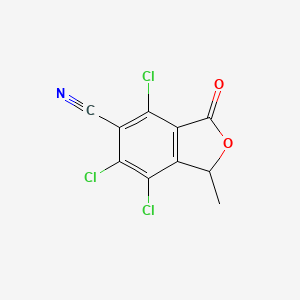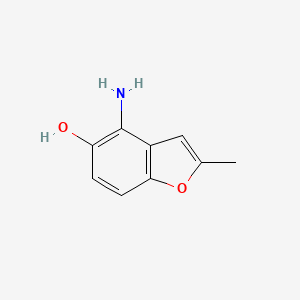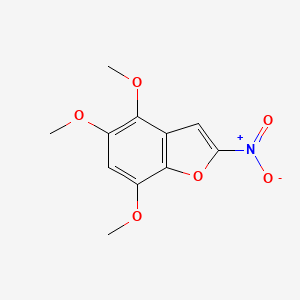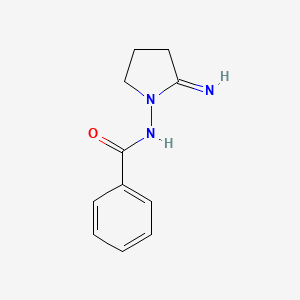
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
- 4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- 4-Carbomethoxymethyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Comparison: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group can enhance the compound’s stability, reactivity, and potential for various applications .
Propiedades
Número CAS |
88579-71-9 |
|---|---|
Fórmula molecular |
C10H5F6N3 |
Peso molecular |
281.16 g/mol |
Nombre IUPAC |
4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
BRUHCIDPGDRUGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)




![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)



